3,3-Difluoro-n-methoxy-n-methylcyclobutanecarboxamide
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Overview
Description
3,3-Difluoro-N-methoxy-N-methylcyclobutanecarboxamide is a chemical compound with the molecular formula C7H11F2NO2 and a molecular weight of 179.16 g/mol It is characterized by the presence of a cyclobutane ring substituted with difluoromethyl, methoxy, and methyl groups
Preparation Methods
The synthesis of 3,3-Difluoro-N-methoxy-N-methylcyclobutanecarboxamide typically involves difluoromethylation reactions. One common method includes the use of difluoromethylating agents to introduce the difluoromethyl group into the cyclobutane ring . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3,3-Difluoro-N-methoxy-N-methylcyclobutanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Difluoro-N-methoxy-N-methylcyclobutanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of difluoromethyl groups on biological systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-Difluoro-N-methoxy-N-methylcyclobutanecarboxamide involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .
Comparison with Similar Compounds
Similar compounds to 3,3-Difluoro-N-methoxy-N-methylcyclobutanecarboxamide include other difluoromethylated cyclobutane derivatives. These compounds share structural similarities but differ in the nature and position of substituents on the cyclobutane ring. The uniqueness of this compound lies in its specific combination of difluoromethyl, methoxy, and methyl groups, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
3,3-difluoro-N-methoxy-N-methylcyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c1-10(12-2)6(11)5-3-7(8,9)4-5/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDHRDWYHMLHQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC(C1)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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